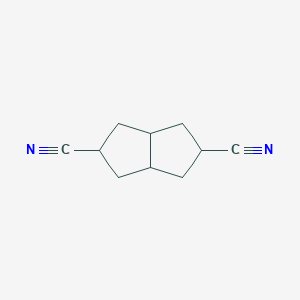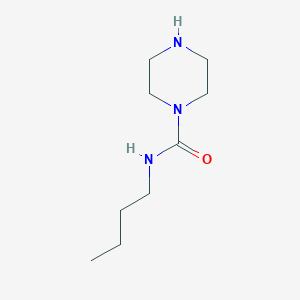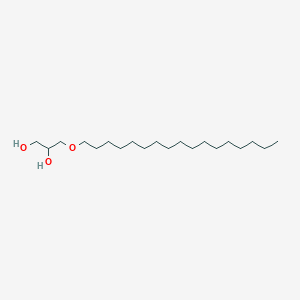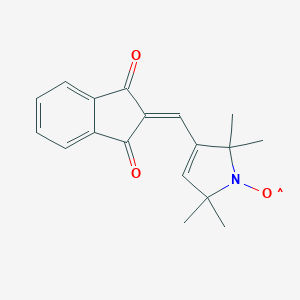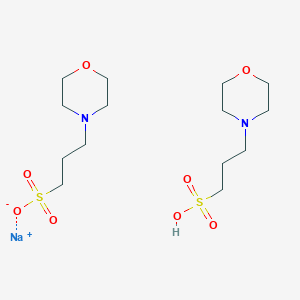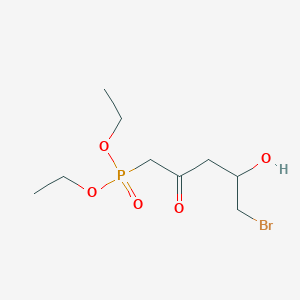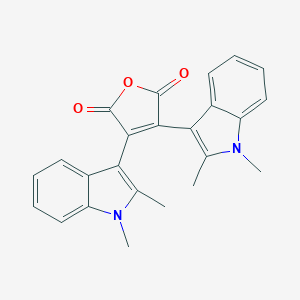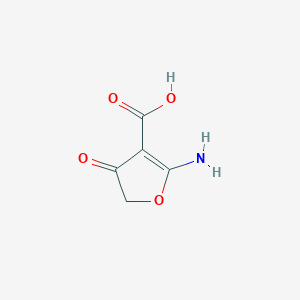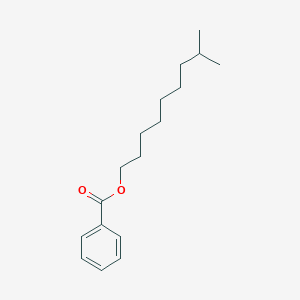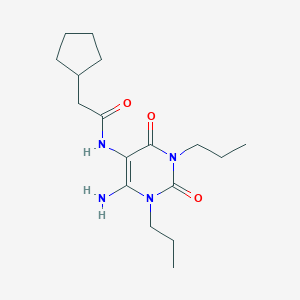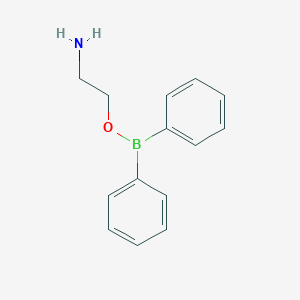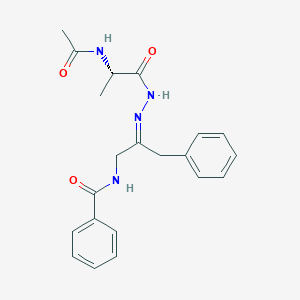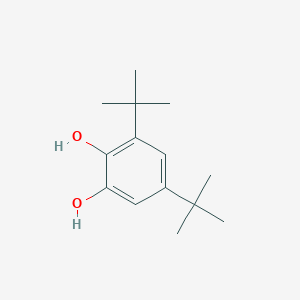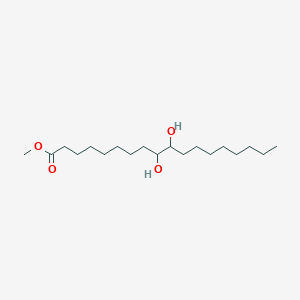
Methyl 9,10-dihydroxystearate
Übersicht
Beschreibung
Synthesis Analysis
Methyl 9,10-dihydroxystearate can be synthesized through the oxidation of methyl oleate with osmium tetroxide under conditions similar to those used for the fixation of biological material, resulting in bis(methyl 9,10-dihydroxystearate)osmate as the major product (Korn, 1966). Additionally, hydroxylation of methyl oleate using hydrogen peroxide catalyzed by cross-linked cationic exchange resins has been reported as a direct method for obtaining high yields of methyl 9,10-dihydroxystearate (Wallace et al., 1958).
Molecular Structure Analysis
The molecular structure of methyl 9,10-dihydroxystearate and its derivatives can be analyzed using various spectroscopic methods. NMR chemical shift reagents have been utilized for structural determination, providing detailed information on the configuration and stereochemistry of the molecule (Wineburg & Swern, 1974).
Chemical Reactions and Properties
Methyl 9,10-dihydroxystearate undergoes various chemical reactions, including oxidation with hydrogen peroxide to produce a range of monobasic and dibasic acids, demonstrating its reactivity and potential for further chemical modifications (Kameoka, 1961). Its conversion to carboxymethylstearate through hydroformylation and permanganate oxidation has also been described, showcasing its versatility in chemical transformations (Dufek, 1978).
Physical Properties Analysis
Methyl 9,10-dihydroxystearate and its cyclic acetals exhibit interesting physical properties, such as being oils at low temperatures, which contrasts with symmetric ketals derived from the same diol that are waxes at room temperature. These properties make them potential candidates for novel biobased lubricants (Filley, 2005).
Wissenschaftliche Forschungsanwendungen
Oxidation of Methyl 9,10-Dihydroxystearate:
- Oxidized using a 30% hydrogen peroxide solution under specific conditions, producing several monobasic and dibasic acids including succinic and adipic acids with good yield (Kameoka, 1961).
Use as an Internal Standard in Chromatographic Methods:
- Employed as an internal standard in high-performance liquid chromatography for quantitating free acids, mono-, di-, and triglycerides (Payne-Wahl et al., 1981).
NMR Studies of Lipid Derivatives:
- Utilized in NMR studies to expand structural information on various derivatives of methyl oleate and elaidate (Wineburg & Swern, 1974).
Reaction with Osmium Tetroxide:
- Reacted with osmium tetroxide, producing diesters of osmic acid linked with fatty acids (Korn, 1967).
Hydrolysis of Epoxyoctadecanoates:
- Demonstrated that alumina-catalyzed hydrolysis of fatty epoxides is an efficient way to synthesize polyhydroxy materials, suitable for industrial applications (Piazza, Nuñez, & Foglia, 2003).
Direct Hydroxylation Method:
- A method for hydroxylation of methyl oleate to produce methyl 9,10-dihydroxystearate directly with hydrogen peroxide as a catalyst (Wallace et al., 1958).
Compatibility with Commercial Polymers:
- Studied for compatibility with commercial polymers, showing potential in polymeric plasticizers and other applications (Knight et al., 1950).
Conversion to Hydroxyesters:
- Acid-catalyzed conversion from epoxyesters to hydroxyesters was studied, demonstrating efficient synthesis methods (Maerker, Haeberer, & Ault, 1964).
Safety And Hazards
When handling Methyl 9,10-dihydroxystearate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Zukünftige Richtungen
The future directions in the research and application of Methyl 9,10-dihydroxystearate involve the use of organic solvent nanofiltration for catalyst separation in the homogeneously W-catalyzed oxidative cleavage of renewable Methyl 9,10-dihydroxystearate . This process is a step towards a process concept for product purification or catalyst recycling strategy .
Eigenschaften
IUPAC Name |
methyl 9,10-dihydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITHLQKJQSKUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880895 | |
| Record name | octadecanoic acid, 9,10-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9,10-dihydroxyoctadecanoate | |
CAS RN |
1115-01-1 | |
| Record name | Methyl 9,10-dihydroxystearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9,10-dihydroxyoctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 9,10-dihydroxystearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | octadecanoic acid, 9,10-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 9,10-dihydroxyoctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



